molecular formula C9H7Br2F2NO2 B2433610 Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate CAS No. 2551114-92-0

Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate

Cat. No.: B2433610
CAS No.: 2551114-92-0
M. Wt: 358.965
InChI Key: JPLIOZXCHIDSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate” is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyridine derivatives can undergo a variety of reactions, including nucleophilic substitution, electrophilic substitution, and metal-catalyzed cross-coupling .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, a related compound, “(2,6-dibromopyridin-4-yl)methanamine”, has a molecular weight of 265.94 and a melting point of 92-93°C .

Scientific Research Applications

Precursor to Heterocyclic Compounds

Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate has been studied as a precursor for creating new heterocyclic compounds. Research by Solodukhin et al. (2004) focused on synthesizing derivatives like 6-Hydroxypyrimidine, 1,3-dihydro-1,5- benzodiazepin-2-one, and others that contain phenoxydifluoromethyl groups. These findings open pathways for designing biologically active heterocycles using aryloxydifluoromethyl substituents (S. Y. Solodukhin, A. Peregudov, E. Vorontsov, & N. D. Chkanikov, 2004).

Copper-Catalyzed N-Formylation of Amines

Li et al. (2018) explored the use of Ethyl bromodifluoroacetate, a compound similar to this compound, in copper-catalyzed N-formylation of amines. This approach smoothly converted a range of amines into N-formamides, demonstrating the reagent's versatility in organic synthesis (Xiao-fang Li, Xing‐Guo Zhang, Fan Chen, & Xiao‐Hong Zhang, 2018).

Synthesis of Fluorinated Glycidic Esters

Lemonnier et al. (2010) reported the synthesis of fluorinated glycidic esters using ethyl dibromofluoroacetate, closely related to this compound. Their method provided rapid access to these compounds, showcasing the potential of such reagents in the preparation of fluorinated esters (G. Lemonnier, L. Zoute, J. Quirion, & P. Jubault, 2010).

Anticancer Agent Synthesis

This compound has been implicated in the synthesis of potential anticancer agents. Temple et al. (1983) studied its role in producing pyridooxazines and pyridothiazines, which were then tested for their effects on the proliferation of cultured L1210 cells and the survival of mice with leukemia (C. Temple, G. P. Wheeler, R. Comber, R. D. Elliott, & J. Montgomery, 1983).

Catalysis and Synthesis

The compound has been used in various catalysis and synthesis processes. For example, Prashad et al. (2000) described its use in a catalyzed trifluoroacetylation process (M. Prashad, Bin Hu, D. Har, O. Repič, & T. Blacklock, 2000), and Michaut et al. (2007) explored its transformations to create enantiopure chirons (V. Michaut, F. Metz, J. Paris, & J. Plaquevent, 2007).

Mechanism of Action

Future Directions

The future directions for research on “Ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate” could involve exploring its potential applications in pharmaceuticals or agrochemicals, given the known utility of pyridine derivatives in these areas . Further studies could also investigate its synthesis, properties, and safety profile in more detail.

Properties

IUPAC Name

ethyl 2-(2,6-dibromopyridin-4-yl)-2,2-difluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2F2NO2/c1-2-16-8(15)9(12,13)5-3-6(10)14-7(11)4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLIOZXCHIDSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=NC(=C1)Br)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.